molecular formula C8H8Cl2FNO2S B8549555 2-[(3,4-dichlorophenyl)amino]ethanesulfonyl Fluoride

2-[(3,4-dichlorophenyl)amino]ethanesulfonyl Fluoride

Cat. No. B8549555
M. Wt: 272.12 g/mol
InChI Key: IRTCDLRYRPILHJ-UHFFFAOYSA-N
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Patent
US04874771

Procedure details

A N,N-dimethylformamide solution (DMF, 100 ml) of 3,4-dichloroaniline (6.48 g, 40 mmol) and ethenesulfonyl fluoride (6.7 g, 57.9 mmol) was warmed to 110° C. for three hours. The cooled dark solution was diluted to 400 ml with water and the resulting dark oily precipate was decanted from the supernatant layer. This layer was extracted with ether (4×50 ml). The combined ether extracts were added to the oily precipitate and this dark solution was washed with brine and dried over MgSO4. The organic solution was evaporated to give the crude 2-[(3,4-dichlorophenyl)amino]ethanesulfonyl fluoride as a dark liquid in quantitative yield.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[Cl:14])[NH2:10].[CH:15]([S:17]([F:20])(=[O:19])=[O:18])=[CH2:16]>O>[Cl:6][C:7]1[CH:8]=[C:9]([NH:10][CH2:16][CH2:15][S:17]([F:20])(=[O:19])=[O:18])[CH:11]=[CH:12][C:13]=1[Cl:14]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6.48 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=C)S(=O)(=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting dark oily precipate was decanted from the supernatant layer
EXTRACTION
Type
EXTRACTION
Details
This layer was extracted with ether (4×50 ml)
ADDITION
Type
ADDITION
Details
The combined ether extracts were added to the oily precipitate
WASH
Type
WASH
Details
this dark solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The organic solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NCCS(=O)(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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